

De-guanidine Peramivir: A Technical Guide on a Potent Neuraminidase Inhibitor

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Compound of Interest

Compound Name: De-guanidine Peramivir

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Introduction

Peramivir is a potent neuraminidase (NA) inhibitor utilized in the treatment of influenza A and B virus infections. Its design features a guanidinium group that plays a significant role in its binding affinity to the viral neuraminidase enzyme. This technical guide explores the characteristics of a key derivative, **De-guanidine Peramivir**, in which this guanidinium functional group is replaced by an amino group. While the guanidinium group is crucial for the high potency of peramivir, its removal offers insights into the structure-activity relationship of this class of inhibitors and presents potential for developing next-generation antivirals with improved pharmacokinetic profiles. Notably, the de-guanidinylated analogue of peramivir has been shown to be only approximately one order of magnitude less potent than peramivir itself in in vitro inhibition assays.[1] This suggests that the core cyclopentane scaffold retains significant inhibitory activity, making **De-guanidine Peramivir** a compound of considerable interest in antiviral research.

Chemical Structures

Compound	Chemical Structure
Peramivir	
De-guanidine Peramivir	

Quantitative Data: Neuraminidase Inhibition

Direct comparative IC₅₀ values for **De-guanidine Peramivir** against a wide range of influenza strains are not extensively available in publicly accessible literature. However, the seminal study by Wulff et al. (2011) established that the de-guanidinylated analog is approximately 10-fold less active than Peramivir. The following table provides reported IC₅₀ values for Peramivir against various influenza strains to serve as a baseline for estimating the potency of its de-guanidinylated counterpart.

Inhibitor	Influenza Strain/Subtype	IC ₅₀ (nM)	Reference
Peramivir	Influenza A (H1N1)pdm09	0.06 - 0.26	[2]
Peramivir	Influenza A (H3N2)	0.73 - 1.35 (Geometric Mean Ratio)	[3]
Peramivir	Influenza B	0.48 - 1.12 (Geometric Mean Ratio)	[3]
De-guanidine Peramivir	Influenza A (H1N1)	~10-fold higher than Peramivir	[1]

Note: The IC₅₀ values for Peramivir can vary depending on the specific viral isolate and the assay conditions used.

Experimental Protocols

Synthesis of De-guanidine Peramivir

A specific, detailed synthesis protocol for **De-guanidine Peramivir** is not readily available in the public domain. However, based on the synthesis of Peramivir and related cyclopentane derivatives, a plausible multi-step synthetic route can be proposed. The synthesis would likely start from a protected cyclopentene precursor and involve key steps such as cycloaddition, reduction, and functional group manipulations. The final step would involve the introduction of the amino group instead of the guanidiny l moiety.

Neuraminidase Inhibition Assay (MUNANA-based Fluorometric Assay)

This protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against influenza neuraminidase.

Materials:

- Influenza virus stock (e.g., A/H1N1, A/H3N2, Influenza B)
- 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA) substrate
- Assay Buffer (e.g., MES buffer with CaCl₂)
- Test compounds (Peramivir and **De-guanidine Peramivir**)
- 96-well black microplates
- Fluorometric plate reader (Excitation: ~365 nm, Emission: ~450 nm)
- Stop solution (e.g., NaOH or glycine-ethanol buffer)

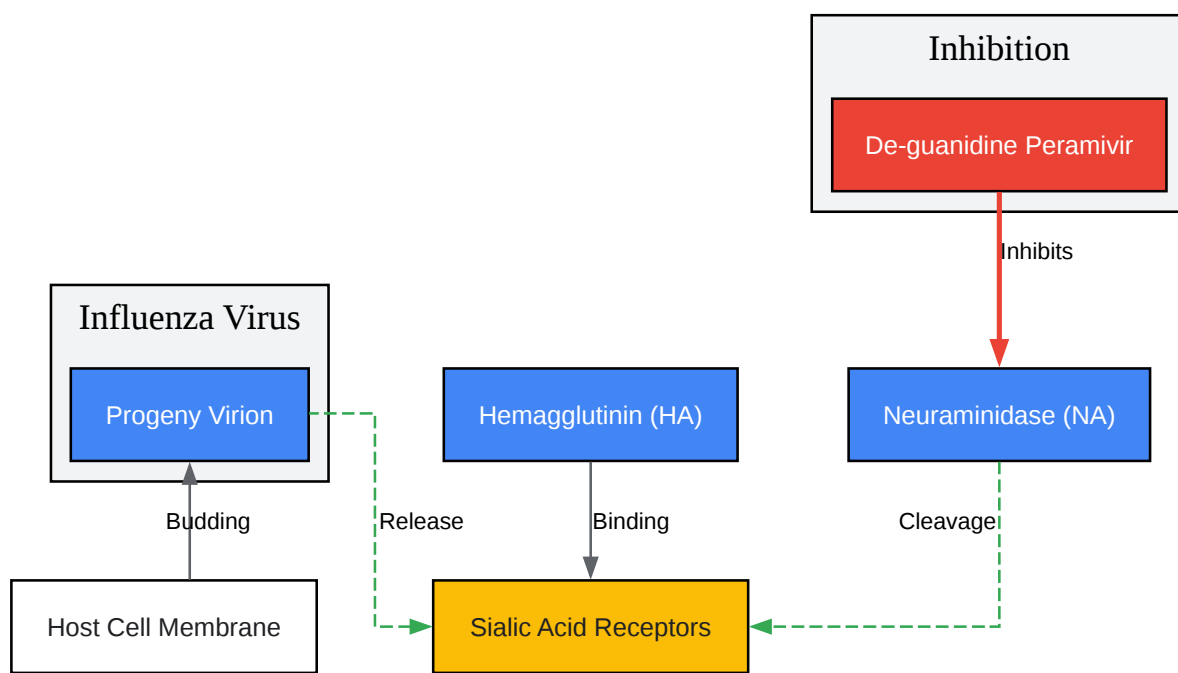
Procedure:

- Virus Titration:
 - Perform a serial dilution of the virus stock to determine the optimal concentration that yields a linear enzymatic reaction over a defined time period.
- Compound Preparation:
 - Prepare stock solutions of Peramivir and **De-guanidine Peramivir** in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions of the test compounds in assay buffer to create a range of concentrations for IC₅₀ determination.
- Assay Setup:

- In a 96-well black microplate, add the diluted test compounds.
- Include control wells:
 - Virus control (virus + assay buffer, no inhibitor)
 - No-virus control (assay buffer only)
 - Solvent control (virus + solvent used for compound dilution)
- Enzyme Reaction:
 - Add the pre-determined optimal dilution of the influenza virus to each well containing the test compounds and controls (except the no-virus control).
 - Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the neuraminidase.
- Substrate Addition and Incubation:
 - Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
 - Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
- Reaction Termination and Fluorescence Reading:
 - Stop the reaction by adding the stop solution to each well.
 - Read the fluorescence intensity of each well using a fluorometric plate reader.
- Data Analysis:
 - Subtract the background fluorescence (no-virus control) from all readings.
 - Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the virus control.
 - Determine the IC₅₀ value (the concentration of inhibitor that reduces neuraminidase activity by 50%) by plotting the percentage of inhibition against the logarithm of the

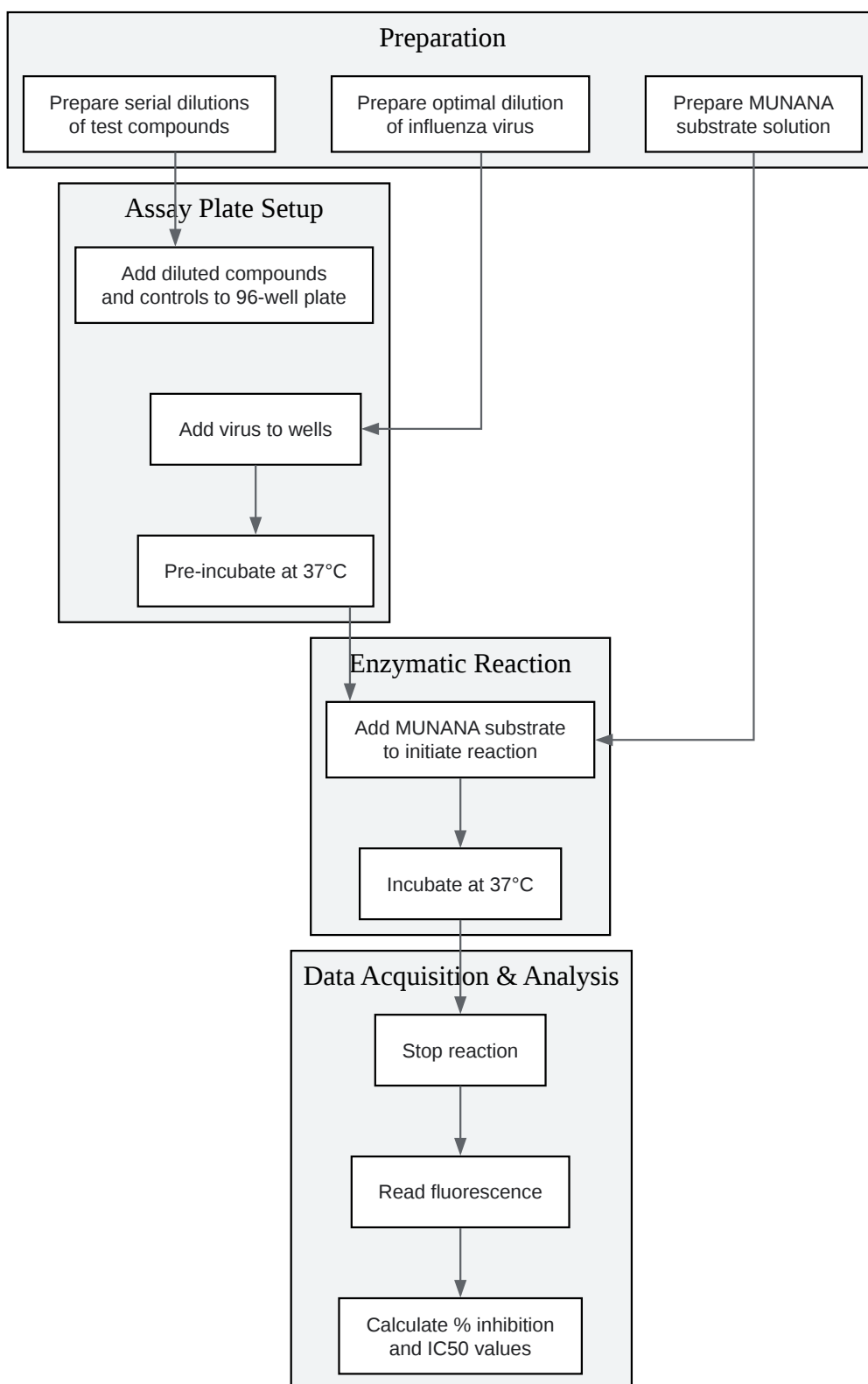
inhibitor concentration and fitting the data to a dose-response curve.

Visualizations



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Caption: Influenza Virus Release and Neuraminidase Inhibition.



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Caption: Neuraminidase Inhibition Assay Workflow.

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References

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